molecular formula C13H11ClN2O3S B1313476 4-(4-Chlorophenyl)sulfonylbenzohydrazide CAS No. 20721-08-8

4-(4-Chlorophenyl)sulfonylbenzohydrazide

Cat. No. B1313476
CAS RN: 20721-08-8
M. Wt: 310.76 g/mol
InChI Key: ZTEJJVUUHBPKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Chlorophenyl)sulfonylbenzohydrazide” is a chemical compound with the molecular formula C13H11ClN2O3S and a molecular weight of 310.76 . It is also known by other names such as “4-[(4-Chlorophenyl)sulfonyl]benzoic acid hydrazide” and "Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]-, hydrazide" .


Synthesis Analysis

The synthesis of “4-(4-Chlorophenyl)sulfonylbenzohydrazide” can be achieved using 4-chloraniline as the initial raw material . The preparation method is capable of producing the 4-bromophenylhydrazine after the diazotization reaction, the reduction reaction, and hydrolysis . The reduction reaction, which utilizes sodium metabisulfite as the reduction agent, is carried out under the conditions that the temperature is 10 to 35 DEG C and the PH value is 7 to 9 .


Molecular Structure Analysis

The molecular structure of “4-(4-Chlorophenyl)sulfonylbenzohydrazide” consists of 13 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Chlorophenyl)sulfonylbenzohydrazide” include a molecular weight of 310.76 . Other specific properties such as melting point, boiling point, and density are not mentioned in the search results.

Scientific Research Applications

Antiviral and Antimicrobial Activities

4-(4-Chlorophenyl)sulfonylbenzohydrazide and its derivatives demonstrate promising antiviral and antimicrobial properties. A study synthesized derivatives showing certain anti-tobacco mosaic virus activity, highlighting the potential for agricultural applications in protecting crops against viral pathogens (Chen et al., 2010). Another research outlined the synthesis of compounds from a related chemical structure, which displayed moderate antibacterial activity against pathogens like Escherichia coli and Salmonella typhi, underscoring its potential in developing new antibacterial agents (Sah et al., 2014).

Anticancer Potential

Several synthesized derivatives from 4-(4-Chlorophenyl)sulfonylbenzohydrazide have been evaluated for their anticancer activities, indicating a potential pathway for the development of novel anticancer therapies. The compounds showed promising broad-spectrum antitumor activity against various cancer cell lines, suggesting their utility in cancer research and potential therapeutic applications (Rostom, 2006).

Environmental Applications

Research into the degradation of environmental pollutants by enzymes has found that derivatives similar to 4-(4-Chlorophenyl)sulfonylbenzohydrazide could be effectively used in environmental biotechnology. Laccase enzymes, for instance, can degrade various pollutants, providing an eco-friendly approach to mitigating environmental pollution (Zhuo et al., 2018).

Safety and Hazards

When handling “4-(4-Chlorophenyl)sulfonylbenzohydrazide”, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, and dust formation should be prevented . The compound should be stored in tightly closed containers in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents .

properties

IUPAC Name

4-(4-chlorophenyl)sulfonylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S/c14-10-3-7-12(8-4-10)20(18,19)11-5-1-9(2-6-11)13(17)16-15/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEJJVUUHBPKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513792
Record name 4-(4-Chlorobenzene-1-sulfonyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)sulfonylbenzohydrazide

CAS RN

20721-08-8
Record name 4-(4-Chlorobenzene-1-sulfonyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.